フルピルチンマレアート不純物E

説明

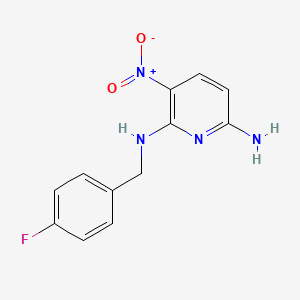

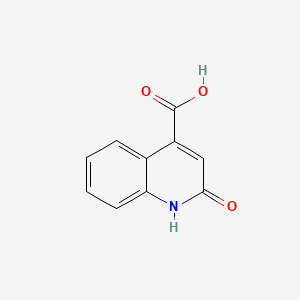

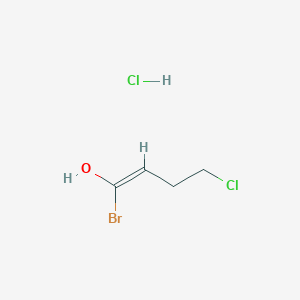

Flupirtine Maleate Impurity E, also known as 6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine, is a compound related to Flupirtine . Flupirtine is an aminopyridine that functions as a centrally acting non-opioid analgesic .

Synthesis Analysis

During the manufacturing of flupirtine maleate, two unknown impurities were found in the laboratory batches in the range of 0.05-1.0% along with the known impurities in HPLC analysis . These unknown impurities were obtained from the enriched mother liquor by column chromatography .Molecular Structure Analysis

The molecular structure of Flupirtine Maleate Impurity E was determined based on complete spectral analysis (MS, (1)H, (13)C, 2D NMR and IR) and knowledge of the synthetic scheme of flupirtine maleate .Chemical Reactions Analysis

The formation of impurities in flupirtine maleate was discussed, and a plausible mechanism for the formation of impurities and their synthesis has also been discussed .Physical and Chemical Properties Analysis

Flupirtine is a derivative of triaminopyridine with a chemical formula of ethyl-N-{2-amino-6-(4-fluorophenylmethylamino)pyridine-3 yl}cabamate . It is available as the maleate salt because flupirtine is itself poorly water soluble . Flupirtine is a base and is weakly lipophilic .科学的研究の応用

鎮痛剤としての用途

フルピルチンマレアートは、中等度から重度の急性疼痛の鎮痛剤として使用されます {svg_1}. NMDA受容体拮抗薬として作用しますが、受容体に結合しません {svg_2}.

分析方法の開発

原材料および最終製品中のフルピルチンの分析のための新規逆相高速液体クロマトグラフィー(HPLC)法が確立されました {svg_3}. この方法は、錠剤剤形における逆相HPLCによるフルピルチンの定量に使用できます {svg_4}.

抗酸化剤としての用途

フルピルチンは強力な抗酸化作用を示すことが示されています。 たとえば、フルピルチンの同時注入は、SNPが網膜タンパク質およびmRNAに与える網膜への影響を有意に鈍化させました {svg_5}.

抗ウイルス剤としての用途

この化合物の誘導体である2-(2-(4-フルオロフェニル)-2-オキソエチル)-6-メチル-5-(4-メチルベンジル)ピリダジン-3(2H)-オンが合成され、特性評価されており、抗ウイルス剤としての潜在的な薬効があります {svg_6} {svg_7}.

抗がん剤としての用途

特定の種類のがん細胞は、この化合物に対して生物学的活性を示すことが示されています. さらに、新規誘導体の合成も抗がん剤としての用途のために検討されています.

抗菌剤および抗真菌剤としての用途

作用機序

Target of Action

Flupirtine Maleate Impurity E primarily targets the Alpha-2A adrenergic receptor . This receptor plays a crucial role in regulating neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .

Mode of Action

It upregulates Bcl-2, increases glutathione levels, activates an inwardly rectifying potassium channel, and delays loss of intermitochondrial membrane calcium retention capacity . It is primarily mediated through alpha-2 adrenergic mechanisms .

Pharmacokinetics

Flupirtine Maleate Impurity E is a hydrophilic compound. It is completely absorbed from the gastrointestinal tract with a bioavailability of 90% by oral route and 70% by rectal route . The biotransformation of Flupirtine Maleate Impurity E takes place in the liver. It is converted to two primary metabolites, p-fluoro-hippuric acid and an acetylated metabolite that has 20% to 30% of the analgesic activity of the parent compound .

Result of Action

The molecular and cellular effects of Flupirtine Maleate Impurity E’s action include the upregulation of Bcl-2, increase in glutathione levels, activation of an inwardly rectifying potassium channel, and delay in the loss of intermitochondrial membrane calcium retention capacity .

生化学分析

Biochemical Properties

2-N-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine is associated with the activation of potassium K V 7 (KCNQ) channels and additional GABA A ergic mechanisms . It interacts with these channels and mechanisms, leading to a series of therapeutic possibilities .

Cellular Effects

The compound exerts its effects on various types of cells, including neuronal and non-neuronal cells . It influences cell function by suppressing over-excitability of these cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The main mode of action of 2-N-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine is the activation of potassium K V 7 (KCNQ) channels . It also exhibits additional GABA A ergic mechanisms . These actions result in the suppression of over-excitability of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-N-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine change over time . The compound shows stability, but degradation products have been observed in long-term studies .

Dosage Effects in Animal Models

The effects of 2-N-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine vary with different dosages in animal models . It has been shown to be effective in treating a range of acute and persistent pain conditions .

Metabolic Pathways

2-N-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine is involved in several metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

特性

IUPAC Name |

2-N-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN4O2/c13-9-3-1-8(2-4-9)7-15-12-10(17(18)19)5-6-11(14)16-12/h1-6H,7H2,(H3,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNXUYPTGXNDRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=C(C=CC(=N2)N)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine](/img/structure/B602231.png)

![2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid](/img/structure/B602240.png)